![molecular formula C22H18N2O2 B1674638 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
Overview
Description
Mechanism of Action
Target of Action
GAT229, also known as “3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole” or “(S)-3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole”, is a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1) . The CB1 receptor is the most abundant G protein-coupled receptor (GPCR) in the brain, where it acts as a synaptic circuit breaker for hyperexcitability by decreasing neurotransmitter release .
Mode of Action
It binds at the extracellular (EC) ends of TMH2/3, just beneath the EC1 loop . At this site, this compound can act as a CB1 PAM only . This indicates that allosteric modulation may represent the net effect of binding at multiple sites .
Biochemical Pathways
GAT229 enhances the binding of the CB1 full agonist CP 55,940 to CHO cells expressing human recombinant CB1 (hCB1), as well as the activity of 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide (AEA) in arrestin2 recruitment assays . It also increases ERK1/2 and PLCβ3 phosphorylation in HEK293 cells expressing hCB1 . This suggests that GAT229 potentiates endocannabinoid CB1 agonism by AEA to a larger extent compared with 2-AG .
Pharmacokinetics
It is known that gat229 is a solid compound with a molecular weight of 3424 and is soluble in DMSO at 20 mg/mL . This information might suggest good bioavailability, but further studies would be needed to confirm this.
Result of Action
It also reduces intraocular pressure by 5.8 and 7.7 mm Hg after 6 and 12 hours, respectively, in a transgenic mouse model of ocular hypertension .
Action Environment
It is known that gat229 is stable for at least 4 years when stored at -20°c
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAT229 involves the formation of the indole core structure followed by the introduction of the nitro-phenylethyl group. The reaction typically starts with the preparation of 2-phenyl-1H-indole, which is then subjected to nitration and subsequent reduction to introduce the nitro-phenylethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of GAT229 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
GAT229 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are halogenated derivatives of GAT229
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole acts as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This modulation enhances the binding affinity of synthetic cannabinoids, such as CP 55,940, and natural cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) in cellular assays. These findings suggest that the compound could be pivotal in studying the physiological roles of CB1 receptors in processes such as:
- Memory
- Pain Perception
- Mood Regulation
By elucidating these mechanisms, researchers may explore therapeutic applications for conditions like anxiety and chronic pain management .
Neuropharmacological Effects
The compound has shown promise in neuropharmacological studies, particularly concerning serotonin receptor interactions. Preliminary findings suggest that it may act as a serotonin receptor agonist, which could influence neurotransmission pathways relevant to mood disorders. Molecular docking studies further support its potential to interact effectively with target proteins involved in critical biological pathways .
Case Studies and Research Findings
Several case studies have been conducted to investigate the applications of this compound:
Comparison with Similar Compounds
Similar Compounds
GAT211: The racemic mixture of GAT229 and its R-(+)-enantiomer.
GAT228: The R-(+)-enantiomer of GAT211, which acts as a partial allosteric agonist with weak positive allosteric modulation activity.
ZCZ011: Another positive allosteric modulator of the CB1 receptor .
Uniqueness
GAT229 is unique in its ability to enhance the binding and activity of CB1 agonists without intrinsic activity. This property makes it a valuable tool for studying the modulation of cannabinoid receptors and exploring therapeutic applications with reduced side effects compared to direct agonists .
Biological Activity
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole, also referred to as GAT229, is a compound of the indole family that has garnered interest due to its potential biological activities, particularly its interaction with cannabinoid receptors. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2O2, indicating the presence of two nitrogen atoms and two oxygen atoms within its structure. The compound features an indole ring fused with a phenyl group and a nitro-substituted ethyl side chain, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H18N2O2 |
Molecular Weight | 358.39 g/mol |
Chemical Class | Indole |
CAS Number | 759678 |
Research indicates that this compound acts as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This means it binds to a site on the CB1 receptor distinct from the main binding site for traditional cannabinoid ligands such as THC or anandamide. This interaction can enhance the receptor's response to these ligands, potentially amplifying their effects on various physiological processes such as memory, pain perception, and mood regulation .
Cannabinoid Receptor Modulation
Studies have shown that this compound increases the binding affinity of synthetic cannabinoids like CP 55,940 to CB1 receptors expressed in Chinese Hamster Ovary (CHO) cells. Additionally, it enhances the activity of natural cannabinoids such as 2-arachidonoylglycerol (2-AG) and anandamide in cellular assays measuring arrestin recruitment. These findings suggest that it may be useful for investigating therapeutic applications related to anxiety and chronic pain.
Serotonin Receptor Interaction
Molecular docking studies indicate that this compound may also interact with serotonin receptors, which are critical in regulating mood and anxiety. This interaction could provide insights into potential treatments for mood disorders.
Synthesis Methods
The synthesis of this compound typically involves reactions such as Friedel-Crafts acylation or coupling reactions between indole derivatives and nitro-substituted aromatic compounds. One reported method includes the catalytic reaction of trans-β-nitrostyrene with indole under specific conditions to yield notable product yields.
Case Studies and Research Findings
While extensive research on this specific compound is limited, several studies have highlighted its potential:
- Binding Assays : In vitro studies demonstrated that this compound significantly enhances the binding of CP 55,940 to CB1 receptors, indicating its role as a modulator in cannabinoid signaling pathways.
- Antimycobacterial Activity : Related studies on indole derivatives have shown promising results against Mycobacterium tuberculosis (Mtb), suggesting that compounds within this class may exhibit antimicrobial properties .
- Neuropharmacological Effects : The potential for this compound to act on serotonin receptors opens avenues for research into its effects on neurological pathways associated with mood regulation .
Properties
IUPAC Name |
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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